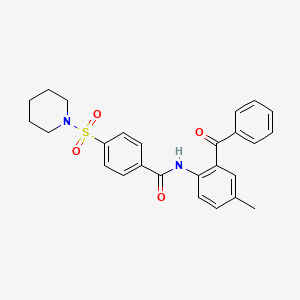

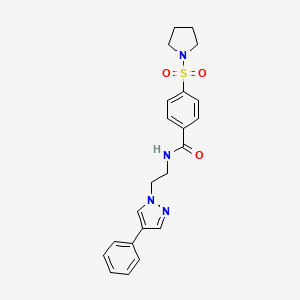

N-(2-benzoyl-4-methylphenyl)-4-(piperidinosulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-benzoyl-4-methylphenyl)-4-(piperidinosulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including their role as anti-acetylcholinesterase (anti-AChE) agents, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's . The presence of a piperidine moiety in these compounds is significant as it contributes to their biological activity, particularly in enhancing anti-AChE activity .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the introduction of various functional groups to the benzamide core to enhance biological activity. For instance, the introduction of a bulky moiety in the para position of the benzamide has been shown to substantially increase anti-AChE activity . Additionally, the introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide can dramatically enhance this activity . The synthesis of these compounds can involve multiple steps, including the formation of intermediates such as acid chlorides, which are then transformed into the desired amide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. X-ray diffraction analysis has been used to determine the crystalline structure of similar compounds, revealing details such as lattice constants and molecular geometry . Density functional theory (DFT) calculations complement these experimental techniques by providing theoretical insights into the geometrical parameters, vibrational frequencies, and electronic properties of these molecules .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. For example, the reaction of N-benzoylphosphoramidic dichloride with piperidine leads to the formation of phosphoric triamides, which are characterized by their NMR spectra and elemental analysis . The introduction of radioisotopes, such as carbon-14, into these molecules can be achieved through reactions like aryllithium with 14CO2, which is useful for tracer studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, vibrational frequencies, and chemical shifts, are characterized using techniques like FTIR, NMR, and UV-Vis spectroscopy . These properties are influenced by the presence of internal hydrogen bonding and the rigidity of the molecule . Computational methods like DFT are employed to predict and confirm these properties, providing a comprehensive understanding of the compound's behavior .

Relevant Case Studies

Several case studies have demonstrated the potential of benzamide derivatives as therapeutic agents. For instance, certain derivatives have shown potent anti-AChE activity and selectivity, making them candidates for the treatment of Alzheimer's disease . Molecular docking studies have also been conducted to explore the interaction of these compounds with biological targets, such as cholinesterase enzymes, which are relevant in Alzheimer's disease . Additionally, some benzamide derivatives have been investigated for their anti-inflammatory and anti-cancer properties, as well as their antibacterial activity against both gram-positive and gram-negative bacteria .

科学的研究の応用

Chemoselective N-benzoylation of Aminophenols

Research by Singh, Lakhan, and Singh (2017) on chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates highlighted the potential of related benzamide compounds in synthesizing biologically interesting compounds. This method produces N-(2-hydroxyphenyl)benzamides, demonstrating the versatility of benzamides in chemical synthesis for potentially valuable biological agents (Singh, Lakhan, & Singh, 2017).

Synthesis and Structure of Phosphoric Triamides

Gholivand et al. (2005) synthesized N-benzoylphosphoramidic dichloride compounds, showcasing the structural flexibility and potential applications of benzamides in creating complex molecules with potential applications in material science and catalysis (Gholivand et al., 2005).

Anticancer Potential

Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating significant anticancer activity. This study underscores the importance of benzamide derivatives in developing new therapeutic agents against various cancer types (Ravinaik et al., 2021).

Enzyme Inhibition for Alzheimer's Disease

Hussain et al. (2016) explored benzamides as potential therapeutic agents for Alzheimer’s disease, highlighting their role in inhibiting enzymes relevant to the disease's progression. This research indicates the therapeutic value of benzamide derivatives in neurodegenerative disorders (Hussain et al., 2016).

Role in Novel Antidepressants

The metabolism of Lu AA21004, a novel antidepressant, involves N-benzoylated derivatives, indicating the crucial role of such compounds in developing new treatments for depressive disorders. This study by Hvenegaard et al. (2012) underscores the pharmaceutical applications of benzamides in metabolism and drug development processes (Hvenegaard et al., 2012).

Serotonin Receptors in Alzheimer's Disease

Kepe et al. (2006) utilized benzamide derivatives as selective molecular imaging probes for serotonin 1A receptors in Alzheimer's disease research. This application demonstrates the diagnostic potential of benzamide compounds in neuroimaging and understanding neurological disorders (Kepe et al., 2006).

特性

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S/c1-19-10-15-24(23(18-19)25(29)20-8-4-2-5-9-20)27-26(30)21-11-13-22(14-12-21)33(31,32)28-16-6-3-7-17-28/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGCWVBQPCUDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B2519806.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)

![7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2519813.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2519816.png)

![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)